6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Description
“6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H11BrClNO2 . It is a derivative of tetrahydroisoquinoline, a large group of natural products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO2.ClH/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Tetrahydroisoquinoline derivatives, including “6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride”, continue to garner attention in the scientific community due to their diverse biological activities . Future research may focus on further exploring these activities, developing novel analogs with potent biological activity, and investigating their mechanisms of action .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetophenone", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium carbonate", "3,4-dihydroisoquinoline" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone by reacting 2-bromoacetophenone with sodium borohydride in ethanol.", "Step 2: Synthesis of 3,4-dihydroisoquinoline by reacting ethyl acetoacetate, ammonium acetate, and 2-bromo-1-phenylethanone in acetic acid.", "Step 3: Synthesis of 6-bromo-3,4-dihydroisoquinoline by reacting 3,4-dihydroisoquinoline with sodium nitrite and hydrochloric acid.", "Step 4: Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid by reacting 6-bromo-3,4-dihydroisoquinoline with sodium nitrate and sulfuric acid.", "Step 5: Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride by reacting 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with hydrochloric acid and sodium carbonate." ] } | |
CAS RN |
2228090-69-3 |
Product Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride |
Molecular Formula |
C10H11BrClNO2 |
Molecular Weight |
292.6 |
Purity |
95 |
Origin of Product |
United States |
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